Monosodium glutamate (MSG) is the sodium salt of glutamic acid, a naturally occurring non-essential amino acid. [, ] It exists as a white, odorless, crystalline powder, readily soluble in water. [, ] Classified as a flavor enhancer, MSG imparts the savory "umami" taste, commonly found in foods like tomatoes, cheese, and mushrooms. [, , , ] In scientific research, MSG serves as a valuable tool for:
Inducing obesity: MSG administration to neonatal rodents is a well-established model for studying obesity and its related metabolic disorders. [, , , ]
Investigating glutamate receptors: Due to its glutamate component, MSG is utilized in studies exploring the role of glutamate receptors in various physiological and pathological conditions, including neurotoxicity and epileptogenesis. [, , , , , ]
Analyzing taste perception: MSG serves as a key stimulus in studies investigating the neural mechanisms underlying umami taste perception. [, ]
Future Directions
Exploring the potential therapeutic applications of MSG: Some studies suggest potential beneficial effects of MSG, such as improving hemoglobin levels []. Further research is needed to explore these avenues and assess their clinical significance.
Related Compounds
Glutamic Acid
Compound Description: Glutamic acid is a naturally occurring amino acid found in various foods, including tomatoes, cheese, and mushrooms. It serves as a key neurotransmitter in the central nervous system, playing a critical role in learning and memory. []
Relevance: Glutamic acid is the parent compound of monosodium glutamate (MSG), differing only by the presence of a sodium ion bound to the carboxyl group. [] While both compounds share the umami taste, the potential health effects of MSG are often attributed to its sodium content and its breakdown into glutamate in the body.
L-Arginine
Compound Description: L-arginine is a semi-essential amino acid crucial for protein synthesis and various metabolic processes within the body. It acts as a precursor to nitric oxide, a signaling molecule involved in vasodilation and blood flow regulation. []
Relevance: Studies have explored L-arginine's potential to mitigate the oxidative stress induced by monosodium glutamate. Research suggests that L-arginine exhibits antioxidant properties, counteracting the harmful effects of MSG on blood parameters and oxidative stress markers. []
Sodium Pyroglutamate
Compound Description: Sodium pyroglutamate, also known as sodium pidolate or sodium 5-oxoproline, is a cyclic derivative of glutamic acid. It can accumulate in biological systems and may be associated with certain metabolic disorders. []
Relevance: In the production of monosodium glutamate, sodium pyroglutamate is a by-product found in the mother liquor. Its presence can impact MSG yield, necessitating hydrolysis to convert it back to glutamic acid. []
Sorbitol
Compound Description: Sorbitol, a sugar alcohol, finds applications as a sweetener and humectant in various food and pharmaceutical products. It is known to possess cryoprotective properties, safeguarding cells from freeze-drying damage. []
Relevance: Research on Lactobacillus strains indicated that supplementing the bacteria with sorbitol during storage enhances their resistance to freeze-drying, similar to the effects observed with monosodium glutamate. This suggests a potential interaction with cell membrane fatty acid composition and protective mechanisms against environmental stress. []
Beta-Carotene
Compound Description: Beta-carotene is a precursor to vitamin A, an essential nutrient for vision, growth, and immune function. It acts as an antioxidant, protecting cells from damage caused by free radicals. [, ]
Relevance: Studies have investigated the potential of beta-carotene to mitigate the adverse effects of monosodium glutamate. Research suggests that beta-carotene supplementation can attenuate the morphological changes induced by MSG in cardiac tissue, demonstrating its protective effects against MSG-induced oxidative stress. [, ]
Pectin
Compound Description: Pectin is a complex polysaccharide found in plant cell walls, known for its gelling and thickening properties in food applications. Emerging research suggests potential therapeutic effects related to its antioxidant and anti-inflammatory properties. []
Relevance: Studies have explored the role of pectin in counteracting the adverse effects of monosodium glutamate on ovarian tissue in mice. Pectin shows promise in ameliorating MSG-induced cellular toxicity and damage, highlighting its potential as a protective agent against MSG-related organ damage. []
Sodium Nitrite
Compound Description: Sodium nitrite is an inorganic salt widely used as a color fixative and preservative in processed meats. While it prevents bacterial growth and maintains color, concerns exist regarding its potential formation of carcinogenic compounds. []
Relevance: This study investigates the physiological changes induced by sodium nitrite in rats, comparing its effects to those of monosodium glutamate and annatto. The research highlights the impact of various food additives on liver and kidney function, blood parameters, and hormonal balance. []
Annatto
Compound Description: Annatto is a natural food coloring derived from the seeds of the achiote tree. It imparts a yellow to orange hue to food products and is generally considered safe for consumption. []
Relevance: This study investigates annatto alongside monosodium glutamate and sodium nitrite, assessing their impact on various physiological parameters in rats. The research examines the potential health effects of commonly used food additives, providing insights into their impact on organ function, metabolism, and hormone levels. []
Aspartame
Compound Description: Aspartame is an artificial sweetener commonly used as a sugar substitute in various food and beverages. It is known to be significantly sweeter than sugar, making it a popular choice for low-calorie products. []
Relevance: This study investigates the combined effects of aspartame and monosodium glutamate on the hippocampus and oxidative stress markers in rats. The findings suggest that both food additives can disrupt neuronal signaling pathways and contribute to oxidative stress, potentially increasing the risk of neurodegenerative disorders. []
Inosine 5'-Monophosphate (IMP)
Compound Description: Inosine 5'-monophosphate (IMP) is a naturally occurring nucleotide found in various foods, particularly in high-protein sources like meat and fish. It contributes to the umami taste and often acts synergistically with monosodium glutamate to enhance flavor. []
Relevance: Research indicates that IMP, in combination with monosodium glutamate, can influence appetite regulation. The synergistic effect of these compounds not only increases appetite during food intake but also enhances satiety afterward, contributing to a biphasic effect on appetite. []
Synthesis Analysis
The synthesis of monosodium glutamate can be accomplished through three primary methods:
Technical Parameters
pH Control: Maintaining a pH between 6 and 9 during fermentation is essential for optimal bacterial activity.
Temperature: Fermentation typically occurs at temperatures around 30-37°C.
Nutrient Sources: A nitrogen source such as ammonium hydroxide or urea is added to support bacterial growth.
Molecular Structure Analysis
Monosodium glutamate has a molecular formula of C5H8NNaO4 and a molar mass of approximately 169.11 g/mol. The structure consists of:
A central carbon atom bonded to an amino group (−NH2), a carboxyl group (−COOH), and a sodium ion (Na+).
The compound exists in a zwitterionic form in solution, where it dissociates into sodium ions and glutamate anions.
Structural Characteristics
Crystalline Form: Monosodium glutamate is typically found as a white crystalline powder.
Solubility: It is highly soluble in water but insoluble in organic solvents such as ether.
Chemical Reactions Analysis
Monosodium glutamate participates in various chemical reactions:
Mechanism of Action
The mechanism through which monosodium glutamate enhances flavor involves its interaction with specific taste receptors on the tongue that are responsible for detecting umami flavors. When consumed:
Relevant Data
Research indicates that monosodium glutamate can enhance the perception of saltiness while allowing for reduced sodium content in food products.
Physical and Chemical Properties Analysis
Monosodium glutamate exhibits several notable physical and chemical properties:
Appearance: White crystalline powder.
Odor: Odorless.
Solubility: Freely soluble in water; insoluble in organic solvents.
Stability: Stable under typical food processing conditions; does not degrade when heated during cooking.
Additional Properties
Monosodium glutamate has a melting point around 232°C (450°F) when dehydrated.
It does not absorb moisture from the air (non-hygroscopic) but can dissolve readily in water solutions.
Applications
Monosodium glutamate is widely used across various industries:
Food Industry: It serves primarily as a flavor enhancer in soups, sauces, processed meats, snacks, and seasonings.
Nutritional Supplements: Due to its high levels of amino acids, it is used in dietary supplements for both humans and animals.
Research Applications: Monosodium glutamate is utilized in scientific studies investigating taste perception and food chemistry.
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) Freely soluble in water; practically insoluble in ethanol or ether SPARINGLY SOL IN ALCOHOL 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS In water, 385,000 ppm at 25 °C
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L-glutamic acid is an optically active form of glutamic acid having L-configuration. It has a role as a nutraceutical, a micronutrient, an Escherichia coli metabolite, a mouse metabolite, a ferroptosis inducer and a neurotransmitter. It is a glutamine family amino acid, a proteinogenic amino acid, a glutamic acid and a L-alpha-amino acid. It is a conjugate acid of a L-glutamate(1-). It is an enantiomer of a D-glutamic acid. A peptide that is a homopolymer of glutamic acid. L-Glutamate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). L-Glutamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Glutamic Acid is a natural product found in Streptomyces akiyoshiensis, Pinus densiflora, and other organisms with data available. Glutamic Acid is a non-essential alpha-amino acid and excitatory neurotransmitter. Glutamic acid can serve as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Glutamic acid (Glu), also referred to as glutamate (the anion), is one of the 20 proteinogenic amino acids. It is not among the essential amino acids. Glutamate is a key molecule in cellular metabolism. In humans, dietary proteins are broken down by digestion into amino acids, which serves as metabolic fuel or other functional roles in the body. Glutamate is the most abundant fast excitatory neurotransmitter in the mammalian nervous system. At chemical synapses, glutamate is stored in vesicles. Nerve impulses trigger release of glutamate from the pre-synaptic cell. In the opposing post-synaptic cell, glutamate receptors, such as the NMDA receptor, bind glutamate and are activated. Because of its role in synaptic plasticity, it is believed that glutamic acid is involved in cognitive functions like learning and memory in the brain. Glutamate transporters are found in neuronal and glial membranes. They rapidly remove glutamate from the extracellular space. In brain injury or disease, they can work in reverse and excess glutamate can accumulate outside cells. This process causes calcium ions to enter cells via NMDA receptor channels, leading to neuronal damage and eventual cell death, and is called excitotoxicity. The mechanisms of cell death include: * Damage to mitochondria from excessively high intracellular Ca2+. * Glu/Ca2+-mediated promotion of transcription factors for pro-apoptotic genes, or downregulation of transcription factors for anti-apoptotic genes. Excitotoxicity due to glutamate occurs as part of the ischemic cascade and is associated with stroke and diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. glutamic acid has been implicated in epileptic seizures. Microinjection of glutamic acid into neurons produces spontaneous depolarization around one second apart, and this firing pattern is similar to what is known as paroxysmal depolarizing shift in epileptic attacks. This change in the resting membrane potential at seizure foci could cause spontaneous opening of voltage activated calcium channels, leading to glutamic acid release and further depolarization. A non-essential amino acid naturally occurring in the L-form. Glutamic acid is the most common excitatory neurotransmitter in the CENTRAL NERVOUS SYSTEM. See also: Monosodium Glutamate (active moiety of); Glatiramer Acetate (monomer of); Glatiramer (monomer of) ... View More ...
META060 is multikinase inhibitor, which inhibits the activity of kinases (spleen tyrosine kinase, Bruton's tyrosine kinase, phosphatidylinositol 3-kinase, and GSK3) associated with RA and inhibits beta-catenin phosphorylation. META060 also inhibits osteoclastogenesis as wells as inhibits IL-1beta-activated prostaglandin E(2), matrix metalloproteinase 3, IL-6, IL-8, and monocyte chemotactic protein 1 in RASFs. In mice with acute inflammation, oral administration of META060 reduced paw swelling similar to the effect of aspirin. In mice with CIA, META060 significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation. Serum IL-6 concentrations in these mice were inhibited in a dose-dependent manner. META060 may have therapeutic potential in the treatment of inflammatory diseases. (Arthritis Rheum. 2010 Jun;62(6):1683-92 )
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